Acrylic anhydride

Catalog No.
S591803
CAS No.
2051-76-5
M.F
C6H6O3
M. Wt
126.11 g/mol
Availability
In Stock
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Acrylic anhydride

CAS Number

2051-76-5

Product Name

Acrylic anhydride

IUPAC Name

prop-2-enoyl prop-2-enoate

Molecular Formula

C6H6O3

Molecular Weight

126.11 g/mol

InChI

InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2

InChI Key

ARJOQCYCJMAIFR-UHFFFAOYSA-N

SMILES

C=CC(=O)OC(=O)C=C

Synonyms

acryloxide

Canonical SMILES

C=CC(=O)OC(=O)C=C
  • Polyacrylates: These polymers are widely used in coatings, adhesives, and textiles due to their excellent adhesion, durability, and water resistance. Acrylic anhydride is employed in the synthesis of polyacrylate monomers, such as methyl methacrylate and ethyl acrylate, which are subsequently polymerized to form the desired final product [].
  • Polyacrylamides: These water-soluble polymers find applications in flocculants, thickeners, and wastewater treatment. Acrylic anhydride is utilized in the preparation of acrylamide monomers, which can then be polymerized to form polyacrylamides with varying degrees of crosslinking [].
  • Acrylic copolymers: By reacting acrylic anhydride with different monomers, a diverse range of copolymers can be obtained. These copolymers possess unique properties tailored for specific applications, such as enhanced mechanical strength, chemical resistance, or biocompatibility [].

Modification of Biomolecules

Acrylic anhydride can be used for the selective modification of biomolecules, such as proteins and carbohydrates. This modification process can introduce new functional groups, alter the molecule's charge, or improve its solubility.

  • Protein modification: Acrylic anhydride can be used to attach small molecules, like fluorescent tags or affinity labels, to specific amino acid residues in proteins. This enables researchers to study protein-protein interactions, track protein localization within cells, or purify proteins for further analysis [].
  • Carbohydrate modification: The hydroxyl groups present in carbohydrates can be readily acylated with acrylic anhydride. This modification can be used to improve the hydrophobicity of carbohydrates, enhance their interaction with other biomolecules, or create novel carbohydrate-based materials [].

Other Research Applications

Beyond the aforementioned applications, acrylic anhydride finds use in various other areas of scientific research:

  • Synthesis of fine chemicals: Acrylic anhydride serves as a valuable reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances [].
  • Preparation of analytical reagents: It is employed in the preparation of specific derivatizing agents used in analytical chemistry for the identification and quantification of various compounds [].

Acrylic anhydride is a chemical compound with the molecular formula C6H6O3C_6H_6O_3 and a molecular weight of 126.11 g/mol. It is a colorless to almost colorless liquid that forms cyclic anhydrides upon polymerization, making it a valuable intermediate in organic synthesis. Acrylic anhydride is primarily utilized in the production of specialty acrylate and acrylamide monomers, as well as in the formulation of acrylic resins. Its properties include a melting point of -20 °C, boiling point of 85-86 °C at reduced pressure, and it is known to be moisture-sensitive .

Acrylic anhydride is a highly corrosive and reactive compound. Here are some key safety concerns:

  • Severe Skin and Eye Burns: Contact with acrylic anhydride can cause severe burns and permanent damage to the eyes [].
  • Respiratory Irritation: Inhalation can irritate the respiratory tract [].
  • Combustible Liquid: While not readily flammable, it can combust under certain conditions [].

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) including gloves, goggles, and a respirator when handling acrylic anhydride [].
  • Work in a well-ventilated fume hood.
  • Store in a cool, dry place away from heat and moisture [].
, primarily as an esterifying agent. It can react with alcohols to form esters, and its reactivity is enhanced due to the presence of the anhydride functional group. For example, it can react with adamantan-1-ol in the presence of an acidic catalyst to yield acrylic acid adamantan-1-yl ester with a high yield of 95% . Additionally, acrylic anhydride can polymerize to form cyclic structures, which are useful in creating non-crosslinking polymers .

Acrylic anhydride can be synthesized through several methods:

  • Reaction of Acrylic Acid with Acetylene: This method involves heating a mixture of acrylic acid, acetylene, and nickel carbonyl in an inert organic solvent. The reaction typically occurs at temperatures between 40 °C and 100 °C, yielding high purity acrylic anhydride .
  • Acetic Anhydride Method: Another approach involves reacting acetic anhydride with acrylic acid in the presence of polymerization inhibitors. This method requires careful control to manage by-products and polymerization risks .
  • Acryloyl Chloride Method: Acryloyl chloride can also be used as a starting material for synthesizing acrylic anhydride through various organic reactions involving alcohols or amines.

Acrylic anhydride has diverse applications across various industries:

  • Production of Specialty Monomers: It is primarily used to produce specialty acrylate and acrylamide monomers which are essential for coatings, adhesives, and other polymer applications.
  • Acrylic Resins: Acrylic anhydride serves as a key ingredient in formulating acrylic resins that find use in paints and coatings due to their durability and resistance properties .
  • Organic Synthesis: It acts as a reagent for synthesizing fine chemicals and other derivatives like thioacrylates and methacrylates .

Interaction studies involving acrylic anhydride focus largely on its reactivity with biological systems and other chemical compounds. Due to its corrosive nature, studies emphasize the need for understanding its interactions with skin and respiratory systems to establish safety protocols for industrial handling.

Acrylic anhydride shares similarities with several related compounds, each possessing unique characteristics:

CompoundMolecular FormulaKey Features
Methacrylic AnhydrideC6H8O3Used in similar applications but forms crosslinked polymers.
Maleic AnhydrideC4H2O3Known for its reactivity in copolymerization processes.
Phthalic AnhydrideC8H4O3Utilized primarily in the production of plasticizers.

Uniqueness of Acrylic Anhydride

Acrylic anhydride is distinct due to its ability to form cyclic structures during polymerization without producing crosslinks, making it particularly useful for applications requiring flexibility and clarity in polymers compared to methacrylic anhydride which tends to create more rigid structures.

Acrylic anhydride, with the chemical formula C₆H₆O₃, is an organic compound characterized by its anhydride functional group derived from acrylic acid [1]. The molecular weight of acrylic anhydride is 126.11 g/mol, making it a relatively small organic molecule [2]. The structure features two acryloyl groups connected by an oxygen atom, forming the characteristic anhydride functional group [3].

The IUPAC name for acrylic anhydride is prop-2-enoic anhydride, though it is commonly referred to by its simpler name [1]. The compound is identified by the CAS number 2051-76-5, which serves as its unique chemical identifier in scientific literature and databases [4].

The molecular structure can be represented by the SMILES notation O=C(OC(=O)C=C)C=C, which provides a linear text representation of the chemical structure [11]. Additionally, the InChI notation for acrylic anhydride is InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2, with the corresponding InChIKey being ARJOQCYCJMAIFR-UHFFFAOYSA-N [11].

The structural arrangement of acrylic anhydride consists of two vinyl groups attached to carbonyl carbons, which are linked through an oxygen atom [5]. This configuration gives the molecule its distinctive reactivity, particularly in polymerization and condensation reactions [17].

PropertyValue
Molecular FormulaC₆H₆O₃
Molecular Weight126.11 g/mol
IUPAC NameProp-2-enoic anhydride
Common NameAcrylic anhydride
CAS Number2051-76-5
SMILES NotationO=C(OC(=O)C=C)C=C
InChIInChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2
InChIKeyARJOQCYCJMAIFR-UHFFFAOYSA-N

Physical Characteristics

Melting Point (-20°C) and Boiling Point (85-86°C at 17mm; 203.8±9.0°C at 760 mmHg)

Acrylic anhydride exhibits a melting point of -20°C, indicating that it exists as a liquid at standard room temperature and pressure conditions [1]. The compound demonstrates variable boiling points depending on the pressure conditions [4]. At standard atmospheric pressure (760 mmHg), acrylic anhydride boils at approximately 203.8±9.0°C [6]. However, under reduced pressure conditions of 17 mmHg, the boiling point decreases significantly to 85-86°C [4]. This pressure-dependent boiling behavior is particularly important for laboratory and industrial applications where vacuum distillation might be employed for purification purposes [5].

Density (1.1±0.1 g/cm³) and Viscosity Parameters

Flash Point Variability (77-85.7°C)

The flash point of acrylic anhydride exhibits some variability, with reported values ranging from 77°C to 85.7°C [6] [16]. This variability may be attributed to differences in testing methods, sample purity, or specific measurement conditions [4]. The flash point is a critical safety parameter that indicates the lowest temperature at which the compound's vapors can ignite in the presence of an ignition source [5]. For acrylic anhydride, this relatively high flash point suggests that it is not highly flammable under normal handling conditions, though appropriate safety precautions should still be observed [16].

Solubility Profile in Various Solvents

Acrylic anhydride demonstrates a diverse solubility profile across different solvents [17]. It exhibits high solubility in common organic solvents such as acetone and ether, making these suitable media for various chemical reactions and processes involving the compound [17]. The compound is also soluble in methylene chloride, which is often used during its synthesis and purification [10].

In polar aprotic solvents such as N,N-dimethylformamide and dimethyl sulfoxide, acrylic anhydride dissolves slowly but completely [14]. It also demonstrates good solubility in aromatic solvents like benzene, which is particularly relevant for polymerization reactions [14].

Acrylic anhydride has limited solubility in alcohols such as methanol and ethanol, which may be due to potential reactions between the anhydride group and the hydroxyl groups of these solvents [17]. In water, acrylic anhydride has limited solubility and undergoes hydrolysis to form acrylic acid, which is an important consideration for handling and storage [17].

The compound is soluble in chloroform and ethyl acetate, while showing limited solubility in carbon tetrachloride [14]. This comprehensive solubility profile is summarized in the table below:

SolventSolubilityNotes
WaterLimited solubilityHydrolyzes to form acrylic acid
AcetoneHighly solubleGood solvent for processing
EtherHighly solubleGood solvent for processing
Methylene chlorideSolubleUsed in synthesis
N,N-DimethylformamideSolubleDissolves slowly
Dimethyl sulfoxideSolubleDissolves slowly
BenzeneSolubleUsed in polymerization
MethanolLimited solubilityMay react with solvent
EthanolLimited solubilityMay react with solvent
ChloroformSolubleGood solvent for processing
Ethyl acetateSolubleGood solvent for processing
Carbon tetrachlorideLimited solubility-

Spectroscopic Characterization

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure of acrylic anhydride [22]. The proton (¹H) NMR spectrum of acrylic anhydride in deuterated chloroform (CDCl₃) reveals characteristic signals for the vinyl protons [22]. Specifically, three distinct vinyl proton signals are observed at chemical shifts of 6.07 ppm (D(A)), 6.53 ppm (D(B)), and 6.18 ppm (D(C)) [22].

The coupling constants between these protons provide additional structural information [22]. The geminal coupling constant J(A,B) is measured at 1.0 Hz, while the trans coupling constant J(A,C) is 10.2 Hz, and the cis coupling constant J(B,C) is 17.1 Hz [22]. These coupling patterns are consistent with the expected structure of acrylic anhydride containing vinyl groups [23].

The table below summarizes the key NMR parameters for acrylic anhydride:

ParameterValueAssignment
Chemical Shift D(A)6.07 ppmVinyl proton
Chemical Shift D(B)6.53 ppmVinyl proton
Chemical Shift D(C)6.18 ppmVinyl proton
Coupling Constant J(A,B)1.0 HzGeminal coupling
Coupling Constant J(A,C)10.2 HzTrans coupling
Coupling Constant J(B,C)17.1 HzCis coupling

The NMR spectroscopic data confirms the presence of the vinyl groups in the acrylic anhydride structure and provides a reliable method for verifying the identity and purity of the compound [23].

Infrared and Raman Spectroscopic Features

Infrared (IR) and Raman spectroscopy are powerful techniques for characterizing the functional groups present in acrylic anhydride [19] [24]. The IR spectrum of acrylic anhydride exhibits several characteristic absorption bands that correspond to specific molecular vibrations [24].

The most prominent features in the IR spectrum are the carbonyl (C=O) stretching bands of the anhydride group [19]. These appear as strong absorptions in the region of 1800-1850 cm⁻¹ for the asymmetric stretching and around 1775 cm⁻¹ for the symmetric stretching [19]. These two carbonyl stretching bands, separated by approximately 60-30 cm⁻¹, are characteristic of acyclic anhydrides [19].

The C=C stretching vibrations of the acrylic groups appear at approximately 1634 cm⁻¹ and 1555 cm⁻¹ [24]. Additionally, the =C-H in-plane bending modes are observed at around 1374 cm⁻¹ and 1246 cm⁻¹ [24]. The -CO-O-CO- stretching vibrations, which are characteristic of the anhydride linkage, appear in the region of 1000-1300 cm⁻¹ [19].

Raman spectroscopy complements the IR data by providing additional information about the molecular structure [9]. In the Raman spectrum, characteristic bands include the aromatic C-H in-plane bending vibration at approximately 996 cm⁻¹ [24]. The =C-H out-of-plane bending vibrations for trans and cis conformations appear at around 879 cm⁻¹ and 837 cm⁻¹, respectively [24].

The table below summarizes the key IR and Raman spectroscopic features of acrylic anhydride:

Wavenumber (cm⁻¹)AssignmentSpectroscopy TypeIntensity
1800-1850C=O asymmetric stretching (anhydride)IRStrong
~1775C=O symmetric stretching (anhydride)IRStrong
~1634C=C stretching (acrylic)IRMedium
~1555C=C stretching (acrylic)IRMedium
~1374=C-H in-plane bendingIRMedium
~1246=C-H in-plane bendingIRMedium
1000-1300-CO-O-CO- stretchingIRMedium
~996Aromatic C-H in-plane bendingRamanMedium
~879=C-H out-of-plane bending (trans)RamanMedium
~837=C-H out-of-plane bending (cis)RamanMedium

These spectroscopic features provide a fingerprint for identifying acrylic anhydride and can be used to assess its purity and structural integrity [9] [24].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry is a valuable analytical technique for determining the molecular weight and fragmentation pattern of acrylic anhydride [15] [20]. The mass spectrum of acrylic anhydride shows a molecular ion peak at m/z 126, corresponding to its molecular weight [15]. This peak represents the intact molecular ion [C₆H₆O₃]⁺ formed during electron ionization [20].

Upon ionization, acrylic anhydride undergoes characteristic fragmentation patterns that provide structural information [15]. One common fragmentation pathway involves the loss of carbon monoxide (CO), resulting in a fragment at m/z 98 [M-CO]⁺ [25]. Another significant fragmentation involves the loss of a carboxyl group (COOH), yielding a fragment at m/z 83 [M-COOH]⁺ [25].

The acryloyl fragment [C₃H₃O]⁺ appears at m/z 55 and is formed through McLafferty rearrangement, which is common in compounds containing carbonyl groups [15]. Further fragmentation produces the acetyl fragment [C₂H₃O]⁺ at m/z 43 through α-cleavage [25]. The vinyl fragment [C₂H₃]⁺ at m/z 27 represents one of the terminal fragmentation products [25].

The table below summarizes the key mass spectrometric fragmentation patterns of acrylic anhydride:

m/z ValueFragment AssignmentFragmentation Mechanism
126Molecular ion [C₆H₆O₃]⁺Electron ionization
98[M-CO]⁺ Loss of carbon monoxideα-cleavage
83[M-COOH]⁺ Loss of carboxyl groupInductive cleavage
55[C₃H₃O]⁺ Acryloyl fragmentMcLafferty rearrangement
43[C₂H₃O]⁺ Acetyl fragmentα-cleavage
27[C₂H₃]⁺ Vinyl fragmentSequential fragmentation

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

61932-59-0
2051-76-5

Wikipedia

Acrylic anhydride

Dates

Modify: 2023-08-15

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